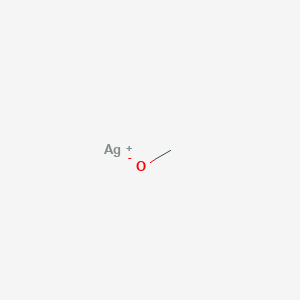
Silver(1+) hydroxymethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silver(1+) hydroxymethanide typically involves the reaction of silver salts with hydroxymethanide ligands under controlled conditions. Commonly used silver salts include silver nitrate (AgNO3) and silver acetate (AgC2H3O2). The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Silver(1+) hydroxymethanide undergoes various chemical reactions, including:
Oxidation: Silver compounds can be oxidized to higher oxidation states, although silver(1+) is the most stable state.
Reduction: Silver(1+) can be reduced to metallic silver under appropriate conditions.
Substitution: Ligands in this compound can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: Various ligands such as ammonia (NH3), cyanide (CN-), and halides (Cl-, Br-, I-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of silver(II) or silver(III) compounds.
Reduction: Metallic silver.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Silver(1+) hydroxymethanide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver compounds and nanomaterials.
Biology: Investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Medicine: Potential use in wound dressings, coatings for medical devices, and drug delivery systems.
Industry: Utilized in catalysis, electronics, and as a component in various industrial processes
Mechanism of Action
The mechanism of action of silver(1+) hydroxymethanide, particularly its antimicrobial effects, involves several pathways:
Interaction with Bacterial Membranes: Silver ions disrupt the bacterial cell membrane, leading to loss of membrane integrity and cell death.
Interaction with Nucleic Acids and Proteins: Silver ions bind to DNA and proteins, inhibiting replication and enzymatic activity.
Reactive Oxygen Species (ROS) Production: Silver ions induce the production of ROS, causing oxidative stress and damage to cellular components
Comparison with Similar Compounds
Silver Nitrate (AgNO3): Widely used in medical applications for its antimicrobial properties.
Silver Sulfide (Ag2S): Known for its use in electronics and as a semiconductor.
Silver Chloride (AgCl): Commonly used in photographic materials and as an antimicrobial agent.
Uniqueness: Silver(1+) hydroxymethanide stands out due to its specific coordination chemistry and potential for forming diverse supramolecular structures. Its unique properties make it suitable for specialized applications in catalysis, nanotechnology, and biomedical fields .
Properties
CAS No. |
73848-38-1 |
|---|---|
Molecular Formula |
CH3AgO |
Molecular Weight |
138.902 g/mol |
IUPAC Name |
silver;methanolate |
InChI |
InChI=1S/CH3O.Ag/c1-2;/h1H3;/q-1;+1 |
InChI Key |
IBKVILNRPJPYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















